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molecular formula C17H16O3 B8503971 Propyl 4-benzoylbenzoate CAS No. 53912-01-9

Propyl 4-benzoylbenzoate

Cat. No. B8503971
M. Wt: 268.31 g/mol
InChI Key: GDKOOKMXYVFJLF-UHFFFAOYSA-N
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Patent
US04080275

Procedure details

A mixture of 10.0 grams (0.044 mole) of p-benzoylbenzoic acid, 100 milliliters of n-propanol and 0.25 milliliters of concentrated sulfuric acid was stirred under reflux for 5 hours. Aqueous sodium bicarbonate solution was then added. The organic layer was separated, dried over anhydrous magnesium sulfate and filtered. Volatiles were removed under vacuum with warming to provide 9.0 grams (76.3% yield) of n-propyl-p-benzoylbenzoate. The infrared spectrum revealed carbonyl absorption bands at 1670 and 1730 cm-1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][CH:10]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(=O)(=O)(O)O.C(=O)(O)[O-].[Na+].[CH2:28](O)[CH2:29][CH3:30]>>[CH2:28]([O:14][C:13](=[O:15])[C:12]1[CH:11]=[CH:10][C:9]([C:1](=[O:8])[C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[CH:17][CH:16]=1)[CH2:29][CH3:30] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
0.25 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(CC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Volatiles were removed under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
with warming

Outcomes

Product
Name
Type
product
Smiles
C(CC)OC(C1=CC=C(C=C1)C(C1=CC=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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